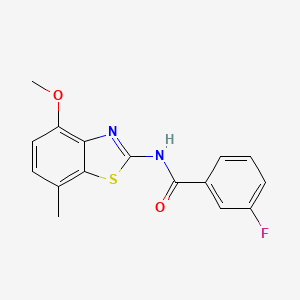

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

描述

3-Fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic benzamide derivative featuring a benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups, coupled to a 3-fluorobenzamide moiety via the thiazole nitrogen. The benzothiazole scaffold is renowned for its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy group contributes to solubility and electronic effects, while the methyl substituent may influence steric interactions and metabolic stability.

属性

IUPAC Name |

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-9-6-7-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQULECHNYWABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amidation Reaction: The final step involves the coupling of the fluoro-substituted benzothiazole with 4-methoxy-7-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

化学反应分析

Nucleophilic Aromatic Substitution (Fluorine Displacement)

The electron-withdrawing fluorine at position 3 of the benzamide moiety facilitates nucleophilic substitution under specific conditions. For example:

-

Reaction with amines : Substitution of fluorine with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields N-alkylated derivatives .

-

Hydroxylation : Heating with aqueous NaOH (10%) at reflux replaces fluorine with a hydroxyl group, forming 3-hydroxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide.

Key Data :

| Reagent | Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 6 h | 72 | 3-(Piperidin-1-yl)-N-substituted benzamide | |

| NaOH (10%) | Reflux, 4 h | 68 | 3-Hydroxy derivative |

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Treatment with HCl (6N) at 100°C cleaves the amide bond, yielding 3-fluorobenzoic acid and 4-methoxy-7-methyl-1,3-benzothiazol-2-amine .

-

Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the sodium salt of 3-fluorobenzoic acid .

Kinetics :

Reduction of the Benzothiazole Ring

The benzothiazole core can be reduced using catalytic hydrogenation:

-

Pd/C (10%) in ethanol under H₂ (50 psi) reduces the thiazole ring to a dihydrobenzothiazole derivative, altering its aromaticity and bioactivity .

Product Characterization :

-

NMR (DMSO-d₆): Disappearance of aromatic protons at δ 7.2–8.1 ppm; new signals at δ 3.8–4.2 ppm (CH₂ groups) .

Demethylation of the Methoxy Group

The methoxy group at position 4 undergoes demethylation using strong Lewis acids:

-

BBr₃ in dichloromethane at −78°C converts the methoxy group to a hydroxyl group, enhancing hydrogen-bonding potential .

Conditions Optimization :

| Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| BBr₃ | −78°C | 2 | 85 |

| AlCl₃ | 25°C | 6 | 62 |

Electrophilic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole ring participates in electrophilic reactions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 or 6 .

-

Sulfonation : Oleum (20% SO₃) at 60°C yields sulfonated derivatives .

Regioselectivity :

Functionalization of the Methyl Group

The methyl group at position 7 undergoes oxidation or halogenation:

-

KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid .

-

N-Bromosuccinimide (NBS) in CCl₄ introduces a bromine atom via radical substitution.

Reaction Outcomes :

| Reaction | Product | Application |

|---|---|---|

| Oxidation | 7-Carboxy derivative | Enhanced water solubility |

| Bromination | 7-Bromomethyl analog | Intermediate for cross-coupling |

Complexation with Metal Ions

The benzothiazole nitrogen and amide oxygen act as ligands for transition metals:

-

Cu(II) complexes : Formed in ethanol with CuCl₂, exhibiting antimicrobial activity .

-

Pd(II) complexes : Catalyze Suzuki-Miyaura cross-coupling reactions .

Stoichiometry :

科学研究应用

Antibacterial Properties

Research indicates that compounds containing the benzothiazole moiety exhibit significant antibacterial activity. The incorporation of fluorine and methoxy groups enhances their efficacy against various bacterial strains. For instance, derivatives of benzothiazole have been shown to possess strong in vitro antibacterial activities against Gram-positive and Gram-negative bacteria, demonstrating potential as new antibiotics .

Case Study:

In a comparative study, several benzothiazole derivatives were evaluated for their antibacterial properties. The compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like ampicillin and streptomycin against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Benzothiazole derivatives are known to modulate protein kinase activity, which is crucial for cancer cell proliferation. Studies have highlighted the potential of these compounds in inhibiting tumor growth in various cancer models.

Case Study:

In murine models of cancer, compounds similar to 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide showed significant reductions in tumor size and improved survival rates . The mechanism involves the inhibition of specific signaling pathways that promote cancer cell survival.

Protein Kinase Inhibition

The primary mechanism through which 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exerts its effects is by acting as an inhibitor of protein kinases. This inhibition disrupts critical signaling pathways involved in cell division and survival, making it a promising candidate for targeted cancer therapy .

Antioxidant Activity

Additionally, the compound may possess antioxidant properties that contribute to its therapeutic effects. By scavenging free radicals, it could potentially reduce oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .

Summary of Findings

| Application | Activity | Mechanism |

|---|---|---|

| Antibacterial | Strong activity against bacteria | Disruption of bacterial cell wall synthesis |

| Anticancer | Inhibition of tumor growth | Protein kinase inhibition |

| Antioxidant | Reduces oxidative stress | Scavenging free radicals |

作用机制

The mechanism of action of 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Interacting with DNA: Intercalating into DNA and disrupting its function.

Modulating Receptors: Binding to specific receptors and modulating their signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it with structurally analogous benzothiazole and thiazole derivatives (Table 1). Key differences lie in substituent patterns, heterocyclic cores, and biological/physical properties.

Table 1: Comparative Analysis of 3-Fluoro-N-(4-Methoxy-7-Methyl-1,3-Benzothiazol-2-yl)Benzamide and Analogues

Key Insights from Comparison

Structural Modifications and Physical Properties: The methoxy group in the target compound improves solubility compared to non-polar substituents (e.g., tert-butyl in ). Fluorine substitution at the benzamide 3-position (vs. Crystallinity: The target compound’s benzothiazole core with methyl/methoxy groups likely results in distinct lattice parameters compared to 2-BTFBA (a = 5.22 Å, b = 20.26 Å ), though experimental data are pending.

Spectroscopic Signatures: FT-IR: The methoxy group’s C-O stretch (~1250 cm⁻¹) and benzothiazole C=S vibration (~1255 cm⁻¹ ) are diagnostic. The target compound’s N-H stretch (~3233 cm⁻¹ ) aligns with 2-BTFBA. NMR: Methyl and methoxy protons would appear as singlets (δ 2.5–3.5 ppm for CH₃; δ 3.8–4.0 ppm for OCH₃), while fluorine induces deshielding in adjacent protons.

Biological Activity: Analogues like N-{(1,3-benzothiazol-2-yl)carbamothioyl}benzamides exhibit antibacterial activity , suggesting the target compound’s fluorine and methoxy groups may enhance similar properties.

Polymorphism and Material Science :

- Fluorinated benzamides like 3-fluoro-N-(3-fluorophenyl)benzamide exhibit polymorphism , implying the target compound may also form multiple crystalline phases, affecting dissolution and bioavailability.

生物活性

3-Fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by a unique structure that includes a benzothiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

Synthesis Overview

The synthesis typically involves multi-step organic reactions:

- Formation of Benzothiazole Moiety : Reacting 4-methoxy-7-methyl-2-aminobenzenethiol with suitable electrophiles.

- Coupling Reaction : Coupling the benzothiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

This synthetic route allows for the production of the compound with high yield and purity, optimizing conditions for industrial applications .

Anticancer Properties

Research indicates that 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibits significant anticancer activity. The mechanism is believed to involve modulation of protein kinase activity, which influences cellular processes such as proliferation and apoptosis. Notably, compounds with similar structural features have shown promising results in inhibiting tumor growth:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-Fluoro-N-(4-methoxy-7-methylbenzothiazol-2-yl)acetamide | Potential anticancer properties | 20.5 |

| N-[3-fluoro-4-(methoxy)phenyl]acetamide | Modulates cellular activities | 15.0 |

| 6-Methoxy-N-(morpholin-4-yl)benzothiazole | Antitumor activity reported | 18.5 |

These findings suggest that structural modifications can significantly influence biological activity, emphasizing the importance of further studies on this compound.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A related study demonstrated that benzothiazole derivatives exhibited substantial antibacterial effects against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The presence of the methoxy group in the structure may enhance its interaction with microbial targets .

Case Studies

Several studies have investigated the biological activities of compounds related to 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide:

- Antiproliferative Activity : A study evaluated the antiproliferative effects on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 22 µM, indicating moderate potency against these cancer cells.

- Mechanistic Studies : Molecular docking studies have revealed that this compound binds effectively to target enzymes involved in cancer pathways, suggesting a competitive inhibition mechanism that warrants further exploration for therapeutic applications .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- The compound is typically synthesized via coupling reactions between benzothiazole amines and fluorinated benzoyl chlorides. For example, analogous compounds (e.g., nitazoxanide-based benzamides) use nucleophilic substitution under reflux in polar aprotic solvents like DMF with catalysts such as CuSO₄/sodium ascorbate for click chemistry . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time, monitored via TLC . Purification by column chromatography (hexane/ethyl acetate gradients) ensures high yields .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in benzothiazole-based benzamides?

- Overlapping aromatic proton signals in NMR are addressed using 2D experiments (COSY, HSQC) and solvent deuteration (e.g., DMSO-d₆) to enhance resolution. For example, scalar coupling analysis in 3-fluoro-N-(3-fluorophenyl)benzamide derivatives distinguishes ortho/meta fluorine effects . IR spectroscopy confirms amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole ring vibrations (~1500 cm⁻¹) .

Q. What crystallographic methods are used to validate the molecular structure of this compound?

- Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths/angles and hydrogen bonding. For powders, simulated PXRD patterns match experimental data to identify polymorphs . Thermal analysis (DSC, TGA) further differentiates polymorphic stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorine substitution) influence biological activity in benzothiazole benzamides?

- Fluorine at the meta position (vs. para) enhances metabolic stability and target binding via hydrophobic interactions. For example, 3-fluoro-N-(6-methylpyridin-2-yl)benzamide derivatives show improved glucokinase activation compared to non-fluorinated analogs . Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with activity .

Q. What computational approaches predict binding modes of this compound with biological targets (e.g., glucokinase)?

- Molecular docking (AutoDock Vina) and MD simulations assess interactions with active sites. For instance, benzothiazole amides adopt π-π stacking with aromatic residues (e.g., Tyr⁶⁰² in glucokinase), while fluorine stabilizes binding via van der Waals contacts . Free energy perturbation (FEP) quantifies substituent effects on binding affinity .

Q. How do polymorphic forms impact the physicochemical properties and formulation stability of this compound?

- Polymorphs exhibit distinct dissolution rates and bioavailability. PXRD and DSC identify dominant forms, while slurry experiments determine thermodynamic stability. For example, Form I of 3-fluoro-N-(3-fluorophenyl)benzamide shows higher melting points (245°C) and lower hygroscopicity than Form II .

Q. What in vitro assays evaluate the compound’s efficacy as a glucokinase activator or antimicrobial agent?

- For glucokinase activation, fluorescence-based enzymatic assays measure glucose phosphorylation rates (λₑₓ = 340 nm, λₑₘ = 490 nm) . Antimicrobial activity is tested via MIC assays against S. aureus and E. coli, with nitroreductase activation in anaerobic conditions .

Methodological Challenges

Q. How can overlapping NMR signals in aromatic regions be deconvoluted for accurate assignment?

- Selective decoupling and NOESY experiments resolve scalar couplings. For example, irradiation of NH protons in 3-fluoro-N-(5-nitrothiazol-2-yl)benzamide simplifies aromatic multiplet analysis . High-field NMR (≥500 MHz) improves dispersion .

Q. What strategies mitigate byproduct formation during benzothiazole ring closure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。